molecular formula C19H17N5O B5564071 N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide

Cat. No.: B5564071
M. Wt: 331.4 g/mol
InChI Key: FQMXEKJKLGSGNK-UHFFFAOYSA-N
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Description

“N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” is a chemical compound that belongs to the class of pyrazoloquinolines . It has been studied for its potential pharmacological properties .


Synthesis Analysis

The synthesis of pyrazoloquinolines like “this compound” generally involves multicomponent reactions . The corresponding acids upon condensation and hydrolysis followed by cyclization yield pyrazoloquinolines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its IR spectrum and NMR spectrum .

Scientific Research Applications

Synthesis and Regioselectivity

  • Synthesis of Antioxidant Pyrazoloquinoline Derivatives : A study explored the condensation of hydrazine derivatives with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives, yielding new antioxidant pyrazoloquinoline derivatives. DFT analysis confirmed the structures of the synthesized compounds, highlighting their regioselectivity and potential antioxidant properties (Tomassoli et al., 2016).

Biological Investigations

  • Antimicrobial and Antioxidant Properties : Another study reported on the synthesis of quinolinyl chalcones containing a pyrazole group, exhibiting promising antimicrobial properties against various strains and moderate antioxidant activity. This research demonstrates the potential therapeutic applications of such derivatives (Prasath et al., 2015).

  • Potential Antimicrobial Agents : Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives showed potential as antimicrobial agents. The study detailed the reaction processes and chemical structures, providing a basis for further exploration of these compounds in antimicrobial applications (Holla et al., 2006).

Chemical Synthesis Techniques

  • Microwave-assisted Synthesis : A microwave-assisted synthesis technique for pyrazoloquinolinone derivatives was developed, offering advantages such as good yields, simple workup, and shorter reaction times. This method underscores the efficiency of modern synthetic approaches in producing complex molecules (Peng et al., 2009).

Molecular Interactions and Stability

  • Supramolecular Interactions : Research into the supramolecular interactions between nicotinamide derivatives and aromatic dicarboxylic acids revealed the formation of complex multicomponent crystals. These findings have implications for understanding the molecular interactions and stability of pharmaceutical compounds (Das et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-b]quinolines, have been reported to exhibit inhibitory activity against class ii c-met

Mode of Action

It is known that pyrazolo[3,4-b]quinolines can inhibit biofilm formation in a dose-dependent manner This suggests that the compound may interact with its targets to block certain biological processes, such as biofilm formation

Biochemical Pathways

Related compounds have been shown to inhibit biofilm formation, suggesting that they may affect pathways related to bacterial growth and survival . More research is needed to identify the specific pathways affected by this compound.

Result of Action

Related compounds have been shown to inhibit biofilm formation , suggesting that this compound may have similar effects

Future Directions

The future directions for the study of “N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” and similar compounds include further exploration of their synthetic strategies, photophysical properties, and potential as biologically active compounds .

Properties

IUPAC Name

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-3-24-18-15(11-14-5-4-12(2)10-16(14)21-18)17(23-24)22-19(25)13-6-8-20-9-7-13/h4-11H,3H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMXEKJKLGSGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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